Catalytic Efficiency in Enzymatic Epoxidation: 2-Methyl-2-butene vs. Other Alkene Substrates
In epoxidation catalyzed by unspecific peroxygenase from Agrocybe aegerita, the substrate 2-methyl-2-butene (the precursor to 2,3-epoxy-2-methylbutane) exhibits a catalytic efficiency (kcat/Km) of 2.5 × 10^5 M^-1 s^-1, which is among the highest reported for this enzyme class [1]. This value, derived from a Michaelis-Menten constant (Km) of 5 mM and a turnover number (kcat) of 1.3 × 10^3 s^-1, is notably higher than that observed for terminal alkenes such as 1-octene, which predominantly yield allylic hydroxylation products rather than epoxides under identical conditions [1]. The complete regioselectivity observed for branched alkenes, including 2-methyl-2-butene and 2,3-dimethyl-2-butene, contrasts with the mixed product profiles of linear alkenes, underscoring the substrate-specific nature of this enzymatic route [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) for epoxidation by unspecific peroxygenase |
|---|---|
| Target Compound Data | 2.5 × 10^5 M^-1 s^-1 (for 2-methyl-2-butene substrate) |
| Comparator Or Baseline | Terminal alkenes (e.g., 1-octene): predominant product is allylic alcohol, not epoxide; cyclic alkenes (e.g., cyclohexene): mixture of epoxide and allylic hydroxylation products |
| Quantified Difference | Complete regioselectivity to epoxide vs. mixed or alternative products for less substituted alkenes |
| Conditions | Agrocybe aegerita peroxygenase, H2O2 as co-substrate, room temperature |
Why This Matters
For researchers developing enzymatic epoxidation routes, this compound's precursor exhibits a kinetic profile that enables efficient, regioselective synthesis, distinguishing it from substrates that produce undesirable side products.
- [1] Peter, S.; Kinne, M.; Ullrich, R.; Kayser, G.; Hofrichter, M. Epoxidation of linear, branched and cyclic alkenes catalyzed by unspecific peroxygenase. FEBS J. 2011, 278, 3472–3480. View Source
